2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoicacidhydrochloride
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Overview
Description
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H13NO2.ClH and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the use of naphthalene-2-carboxaldehyde and glycine in the presence of a reducing agent . The reaction is carried out under inert atmosphere and room temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but with a different position of the naphthalene ring.
3-(4-Hydroxy-phenyl)-2-((naphthalen-2-ylmethylene)-amino)-propionic acid: Contains both naphthalene and phenyl groups.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: A derivative with additional functional groups
Uniqueness
2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific naphthalene ring position and the presence of both amino and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13NO3.ClH/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12,15H,14H2,(H,16,17);1H |
InChI Key |
PRUROTSDQJCQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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